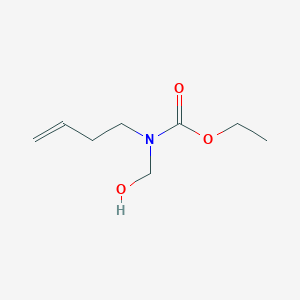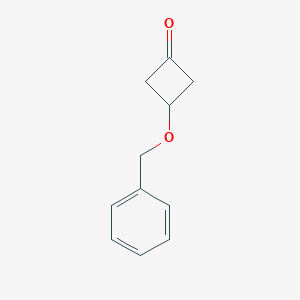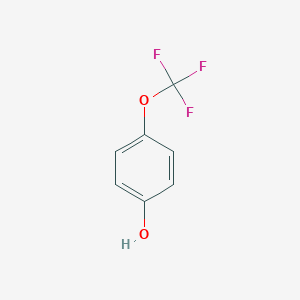
4-(Trifluoromethoxy)phenol
Übersicht
Beschreibung
4-(Trifluoromethoxy)phenol is a chemical compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to its unique physical and electronic properties. The trifluoromethoxy group attached to the phenol ring influences the reactivity and stability of the molecule, making it a valuable moiety in chemical synthesis and applications .
Synthesis Analysis
The synthesis of 4-(trifluoromethyl)phenols, which are closely related to 4-(trifluoromethoxy)phenol, can be achieved through directed ortho-lithiation followed by reaction with electrophiles. The selectivity of this process is enhanced by the ortho-directing effect of a THP-protected hydroxy group . Additionally, a two-step O-trifluoromethylation of phenols has been developed, which involves the conversion of phenols to aryl xanthates and subsequent conversion to trifluoromethyl ethers under mild conditions .
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethoxy)phenol is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenol ring. This group significantly affects the electronic distribution within the molecule, which can be exploited in various synthetic transformations. For instance, the trifluoromethanesulfonate (triflate) group derived from phenols is known for its reactivity in cross-coupling reactions .
Chemical Reactions Analysis
4-(Trifluoromethoxy)phenol can undergo various chemical reactions due to the reactivity of the phenol and trifluoromethoxy moieties. For example, electrophilic aromatic ring trifluoromethylthiolation of phenols has been achieved using specific reagents, leading to para-selective functionalization . The Fries rearrangement and direct acylation of phenol derivatives have also been catalyzed efficiently by hafnium trifluoromethanesulfonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethoxy)phenol derivatives are influenced by the trifluoromethoxy group. For instance, novel polyimides derived from trifluoromethylphenol-related compounds exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . Additionally, copper phthalocyanine derivatives containing a trifluoromethylthio group have been synthesized and characterized, showing interesting optical and surface properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Copper(II) Phthalocyanines
A study focused on synthesizing and characterizing non-peripherally tetra-substituted copper(ii) phthalocyanines bearing 4-(trifluoromethoxy)phenol groups. These compounds were characterized using various spectroscopic techniques, and their optical and electrical properties were investigated, particularly for their application in fabricating photosensitive diodes (Günsel et al., 2019).
Liquid-Crystalline Poly(Meth)acrylates Synthesis
Research involved the synthesis of side-group liquid-crystalline polymers with fluorine-containing mesogens, specifically using 4-trifluoromethoxy-aniline. These polymers demonstrated potential applications in various fields, including materials science (Prescher et al., 1995).
Ring-Opening Polymerisation with Group 4 Metal Complexes
A study explored the use of 4-(trifluoromethoxy)phenol in the preparation of group 4 metal complexes, which were then applied in the ring-opening polymerisation of cyclic esters. This research highlights its role in advancing polymer chemistry (Whitelaw et al., 2009).
Electrochemistry in Ionic Liquids
Research examined the electrochemistry of phenol and its derivatives, including 4-trifluoromethoxy-phenol, in specific ionic liquids. The study provided insights into the oxidation mechanisms of these compounds, which can be relevant in environmental and analytical chemistry (Villagrán et al., 2006).
Synthetic Transformations Involving Triflates
A study discussed the increasing use of vinyl and aryl trifluoromethanesulfonates (triflates) derived from compounds like 4-(trifluoromethoxy)phenol. These triflates were shown to be useful in various synthetic transformations, including cross-coupling reactions, which are crucial in organic synthesis (Ritter, 1993).
Adsorption Studies on Activated Carbon Fibers
A study focused on the adsorption capacities of various phenols, including derivatives of 4-(trifluoromethoxy)phenol, on activated carbon fibers. These findings have implications in environmental remediation and waste treatment (Liu et al., 2010).
Photoconductive Diode Fabrication
Another study delved into the molecular structure and supra-molecular dynamics of 4-(trifluoromethoxy)phenol derivatives, assessing their optical and optoelectronic parameters for the fabrication of photoconductive diodes (Günsel et al., 2020).
Gas-phase Thermochemical Properties
Research utilized density functional theory to investigate the gas-phase thermochemical properties of tri-substituted phenols, including 4-(trifluoromethoxy)phenol derivatives. Such studies are important in understanding the energetics and stability of these compounds (Miranda et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRJNKMAZMEYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232002 | |
| Record name | p-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenol | |
CAS RN |
828-27-3 | |
| Record name | 4-(Trifluoromethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Trifluoromethoxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

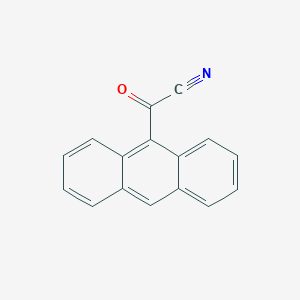
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
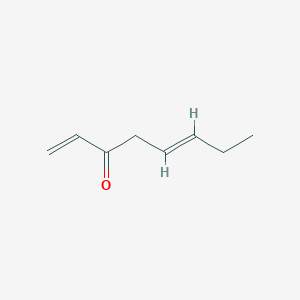
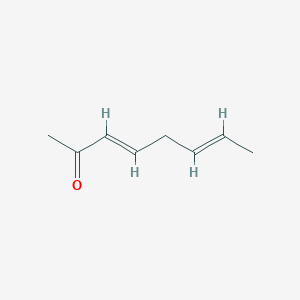

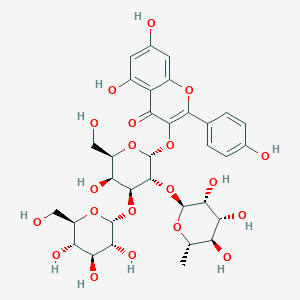
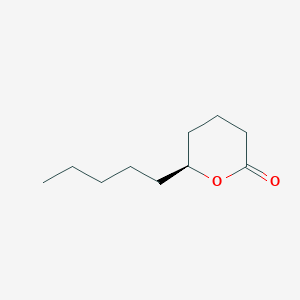
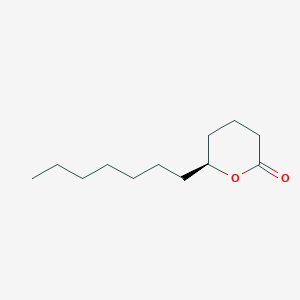
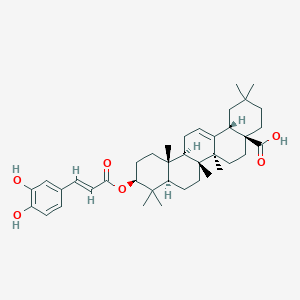
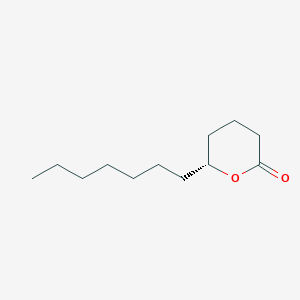
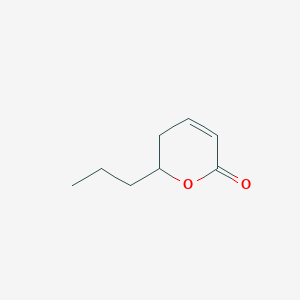
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
